3-cyclopropyl-1H-pyrazole-4-carbaldehyde
Description
3-Cyclopropyl-1H-pyrazole-4-carbaldehyde (CAS: 154927-00-1) is a heterocyclic organic compound with the molecular formula C₇H₈N₂O and a molecular weight of 136.2 g/mol . It belongs to the pyrazole family, characterized by a five-membered aromatic ring containing two nitrogen atoms. The compound features a cyclopropyl substituent at the 3-position and an aldehyde group at the 4-position of the pyrazole ring. This structure makes it a versatile building block in organic synthesis, particularly for pharmaceutical and agrochemical applications. The commercial product from Combi-Blocks Inc. is provided at 95% purity, emphasizing its utility in research and industrial settings .
Properties
IUPAC Name |
5-cyclopropyl-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-4-6-3-8-9-7(6)5-1-2-5/h3-5H,1-2H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJISPHYBQBLYBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154927-00-1 | |
| Record name | 3-cyclopropyl-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization of Cyclopropyl Hydrazine with Diketones or Keto-aldehydes
One common laboratory synthesis involves the reaction of cyclopropyl hydrazine with an appropriate diketone or keto-aldehyde under acidic or basic conditions. This method forms the pyrazole ring with the cyclopropyl substituent in place. Reaction conditions such as temperature, solvent, and catalyst presence are optimized to maximize yield and purity. Thin-layer chromatography (TLC) is typically used to monitor the reaction progress.
- Reaction conditions: Acidic or basic medium, moderate temperatures.
- Advantages: Direct incorporation of cyclopropyl group, relatively straightforward.
- Challenges: Requires careful control to avoid side reactions and ensure selective formylation at the 4-position.
Vilsmeier-Haack Formylation of Pyrazole Derivatives
The Vilsmeier-Haack reaction is a classical method for introducing aldehyde groups onto aromatic and heteroaromatic rings. In the context of pyrazoles, formylation of pyrazole derivatives or their hydrazones can yield pyrazole-4-carbaldehydes.
- Typical reagents: POCl3 and dimethylformamide (DMF) complex.
- Substrate: Semicarbazones derived from cyclopropyl methyl ketones.
- Outcome: Efficient formation of this compound with good yields.
- Reference example: Formylation of semicarbazones using POCl3/DMF as reported in recent literature reviews on pyrazole carbaldehydes synthesis.
Oxidation of Corresponding Alcohols
An alternative approach involves oxidation of 3-cyclopropyl-1H-pyrazol-4-ylmethanol to the aldehyde using oxidants such as manganese dioxide (MnO2).
- Example procedure: Stirring 3-cyclopropyl-1H-pyrazol-4-ylmethanol in acetone with excess MnO2 at 60°C for several hours.
- Yield: Moderate to good (around 52% reported for related pyrazole-4-carbaldehyde).
- Purification: Column chromatography using low percentages of methanol in dichloromethane.
- Advantages: Mild conditions, avoids use of harsh reagents.
- Limitations: Requires prior synthesis of the corresponding alcohol.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclization of cyclopropyl hydrazine with diketones | Cyclopropyl hydrazine + diketone/keto-aldehyde | Acidic or basic medium, moderate temp | Variable | Direct incorporation of cyclopropyl group | Requires optimization to avoid side products |
| Vilsmeier-Haack formylation | Semicarbazones of cyclopropyl methyl ketones | POCl3/DMF complex | Good | Efficient, well-established | Requires preparation of semicarbazones |
| Oxidation of alcohol precursor | 3-Cyclopropyl-1H-pyrazol-4-ylmethanol | MnO2 in acetone, 60°C, 4 h | ~52 | Mild conditions, simple workup | Moderate yield, needs precursor alcohol |
| Oxidative coupling to carboxamides (related) | Pyrazole carbaldehyde + amines | Oxidant, catalyst-free | Not for aldehyde prep | Demonstrates aldehyde reactivity | Not direct aldehyde synthesis |
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products Formed
Oxidation: 5-Cyclopropyl-1H-pyrazole-4-carboxylic acid.
Reduction: 5-Cyclopropyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Pharmaceutical Development
Overview:
3-Cyclopropyl-1H-pyrazole-4-carbaldehyde serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting anti-inflammatory and analgesic pathways. Its structural features allow for modifications that can enhance biological activity.
Key Findings:
- Anti-inflammatory Properties: Research indicates that this compound may inhibit cyclooxygenase (COX) enzymes, similar to other pyrazole derivatives, which are vital in treating inflammatory diseases.
- Antimicrobial Activity: Preliminary studies have shown significant antimicrobial effects against various bacterial strains, suggesting its potential role in antibiotic development.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of pyrazole derivatives, including this compound, against specific bacterial strains. The results indicated a minimum inhibitory concentration (MIC) that supports its use as a lead compound for further drug development aimed at infectious diseases.
Agricultural Chemistry
Overview:
In agricultural chemistry, this compound is utilized in the formulation of novel agrochemicals. Its unique chemical properties contribute to the design of pesticides that target specific pests while minimizing environmental impact.
Applications:
- Pesticide Development: The compound's ability to act as an electrophile allows it to form covalent bonds with nucleophilic sites on pest enzymes, potentially inhibiting their activity .
Data Table: Pesticide Efficacy Studies
| Compound Name | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Aphids | 85% | |
| 5-Chloro-3-methyl-1H-pyrazole | Beetles | 78% |
Material Science
Overview:
The compound is being explored for its potential applications in material science, particularly in creating advanced materials such as polymers and coatings.
Properties:
- The presence of the cyclopropyl group introduces unique mechanical properties and reactivity patterns that can be advantageous in polymer synthesis .
Case Study:
Research conducted at a leading materials science laboratory demonstrated that incorporating this compound into polymer matrices enhanced thermal stability and mechanical strength compared to traditional polymers without such modifications.
Biochemical Research
Overview:
In biochemical research, this compound is employed to study enzyme interactions and metabolic pathways, aiding in the understanding of complex biological processes.
Mechanism of Action:
The aldehyde group allows for covalent bonding with nucleophilic sites on proteins or enzymes, which can inhibit their activity and disrupt cellular processes . This mechanism is pivotal for exploring its pharmacological effects.
Data Table: Biological Activity Summary
Mechanism of Action
The mechanism of action of 3-cyclopropyl-1H-pyrazole-4-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The most relevant structural analogs of 3-cyclopropyl-1H-pyrazole-4-carbaldehyde are pyrazole derivatives with variations in substituents or side chains. Below is a detailed comparison:
Table 1: Comparative Analysis of Pyrazole Carbaldehydes
Key Observations :
Structural Differences: The cyclopropyl group in the target compound is directly attached to the pyrazole ring, while the analog (1-cyclopropylmethyl derivative) introduces a methylene bridge between the cyclopropane and the ring. This difference increases the molecular weight and may enhance lipophilicity (as inferred from the LogP of 1.1056 for the analog) . The substituent position (3 vs.
Physicochemical Properties :
Broader Class of Pyrazole Derivatives
Other pyrazole-based compounds with distinct substituents or fused rings include:
- 3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone (CAS: 946386-88-5): A hydrazone derivative with a cyclohexyl group and indenopyrazole core. Its larger structure (C₁₆H₁₈N₄) and hydrazone functional group differentiate it from the target compound, limiting direct comparability .
- Coumarin-Pyrazole Hybrids : Complex derivatives like those in incorporate coumarin and tetrazole moieties, expanding applications in fluorescence or medicinal chemistry but diverging significantly in structure and function .
Biological Activity
3-Cyclopropyl-1H-pyrazole-4-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
This compound is characterized by a pyrazole ring with a cyclopropyl substituent and an aldehyde functional group. It can be synthesized through various methods, including:
- Condensation Reactions : Typically involving hydrazine derivatives and aldehydes.
- Oxidation : The aldehyde can be oxidized to form carboxylic acids, while reduction can convert it to alcohols .
Biological Activities
The compound exhibits a broad spectrum of biological activities:
- Antimicrobial Activity : Exhibits significant activity against various bacterial strains including E. coli and Staphylococcus aureus. It has been shown to inhibit bacterial growth at concentrations as low as 40 µg/mL .
- Anti-inflammatory Properties : Demonstrates potential as a COX-2 inhibitor, which is crucial for reducing inflammation and pain. Studies indicate that it can reduce tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) levels significantly .
- Anticancer Effects : Research has indicated that derivatives of this compound can inhibit tumor cell proliferation, making it a candidate for cancer therapy. For instance, compounds derived from this scaffold have shown efficacy against various cancer cell lines in vitro .
The mechanism of action involves the interaction of the aldehyde group with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction may modulate various biochemical pathways, leading to observed biological effects such as:
- Inhibition of Enzyme Activity : The compound can form covalent bonds with target enzymes, affecting their function and leading to therapeutic effects.
- Receptor Modulation : The pyrazole ring may interact with biological receptors, contributing to its pharmacological profile .
Case Studies
Several studies have documented the biological activity of this compound:
- Antimicrobial Study : A study assessed the antimicrobial efficacy of the compound against several bacterial strains. Results showed a minimum inhibitory concentration (MIC) of 40 µg/mL against Bacillus subtilis and E. coli, highlighting its potential as an antimicrobial agent .
- Anti-inflammatory Activity : In a model of carrageenan-induced edema in rats, the compound exhibited significant anti-inflammatory effects comparable to standard anti-inflammatory drugs like indomethacin .
- Anticancer Research : A series of derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis in specific cancer types .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for preparing 3-cyclopropyl-1H-pyrazole-4-carbaldehyde?
The compound is typically synthesized via the Vilsmeier-Haack reaction , where 3-cyclopropyl-1H-pyrazole is treated with a chloroformylation reagent (e.g., POCl₃/DMF) to introduce the carbaldehyde group at the 4-position . Alternative methods include nucleophilic substitution reactions, such as replacing a halogen (e.g., Cl) at the 4-position with a formyl group under alkaline conditions using formaldehyde . Key steps involve controlling reaction temperature (0–5°C for intermediates) and purification via column chromatography.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR spectroscopy (¹H, ¹³C) identifies the cyclopropyl group (δ ~1.0–2.0 ppm for cyclopropyl protons) and aldehyde proton (δ ~9.8–10.2 ppm).
- X-ray crystallography (using programs like SHELXL ) resolves the planar pyrazole ring and confirms the cyclopropyl orientation.
- Mass spectrometry (ESI/HRMS) verifies molecular weight (e.g., C₇H₈N₂O: calc. 136.06, observed 136.06) .
Q. What biological activities are reported for structurally related pyrazole-4-carbaldehyde derivatives?
Derivatives of this scaffold exhibit antibacterial , antitumor , and antioxidant activities. For example, 3-(4-bromophenyl)-1-phenyl analogs show antibacterial efficacy against Staphylococcus aureus , while morpholine-containing derivatives demonstrate antioxidant potential via DPPH radical scavenging .
Advanced Research Questions
Q. How can contradictions between spectroscopic and crystallographic data be resolved during structural validation?
Discrepancies (e.g., aldehyde group geometry in NMR vs. X-ray) require:
- Re-refinement of crystallographic data using SHELXL to check for overfitting or missed hydrogen bonds .
- Dynamic NMR studies to assess conformational flexibility (e.g., cyclopropyl ring puckering) .
- DFT calculations (e.g., Gaussian) to compare theoretical and experimental bond lengths/angles .
Q. What strategies optimize the introduction of the cyclopropyl group during synthesis?
- Catalyst screening : Use Cu(I) or Pd catalysts for cyclopropanation via [2+1] cycloaddition with alkenes .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require quenching with ice to prevent aldehyde oxidation.
- Temperature control : Sub-zero conditions stabilize intermediates, improving yields (reported 60–75%) .
Q. How do electronic effects of the cyclopropyl group influence reactivity in downstream derivatization?
The cyclopropyl group’s strain-induced hyperconjugation increases electrophilicity at the 4-carbaldehyde position, facilitating:
- Nucleophilic additions (e.g., Grignard reagents for alcohol derivatives).
- Condensation reactions with amines to form Schiff bases (e.g., for antimicrobial testing) . Computational studies (e.g., NBO analysis) quantify this effect, showing enhanced charge density at the aldehyde carbon .
Q. What are the challenges in crystallizing this compound, and how are they addressed?
- Low solubility : Use mixed solvents (e.g., DCM/hexane) for slow evaporation.
- Disorder in cyclopropyl groups : Apply SHELXL’s ISOR and DELU restraints during refinement .
- Twinned crystals : Test for twinning using PLATON and reprocess data with SHELXD .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to prevent aldehyde hydration.
- Crystallography : Always validate structures with CCDC deposition (e.g., CCDC 1234567) .
- Biological assays : Use MIC (Minimum Inhibitory Concentration) protocols for antibacterial testing, referencing positive controls like ciprofloxacin .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
